Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17852566
InChI: InChI=1S/C12H17NO2/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2/h3-6,11H,7-8,13H2,1-2H3
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate

CAS No.:

Cat. No.: VC17852566

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate -

Specification

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name methyl 2-(aminomethyl)-3-(4-methylphenyl)propanoate
Standard InChI InChI=1S/C12H17NO2/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2/h3-6,11H,7-8,13H2,1-2H3
Standard InChI Key VPUKVVPIACLWAQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CC(CN)C(=O)OC

Introduction

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its branched structure, which includes an amino group and a propanoate moiety, along with a 4-methylphenyl substituent. The molecular formula of this compound is C12H17NO2, and its molecular weight is approximately 207.27 g/mol .

Synthesis

The synthesis of Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate typically involves multi-step chemical reactions. These steps may include nucleophilic substitution followed by reductive amination to introduce the amino group. The specific synthetic route can vary based on laboratory protocols and desired purity levels.

Research Applications

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate serves as a valuable lead compound in pharmaceutical research. Its structural characteristics allow it to interact with various biological targets, making it suitable for developing new therapeutic agents, particularly in neurological disorders or infections.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochlorideC12H18ClNO2Features a different phenyl substitution which may alter biological activity.
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoateC12H17NO2Exhibits distinct pharmacological profiles due to its specific phenyl substitution .
Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochlorideC20H26ClNO2Contains two 4-methylbenzyl groups, potentially enhancing lipophilicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator